Cas no 64657-20-1 (Desacetyl Forskolin)

Desacetyl Forskolin structure
Produktname:Desacetyl Forskolin
Desacetyl Forskolin Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1H-Naphtho[2,1-b]pyran-1-one,3-ethenyldodecahydro-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-,(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-
- Desacetyl Forskolin
- (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-1-one
- 1alpha,6beta,7beta,9alpha-Tetrahydroxy-8,13-epoxy-labd-14-en-11-one
- A,6
- A,7
- A,9
- A-Tetrahydroxy-8,13-epoxy-labd-14-en-11-one
- D3533_FLUKA
- Deacetylforskolin from Coleus forskohlii
- CCG-214729
- SR-05000002623-1
- (3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-1-one
- DESACETYLCOLFORSIN
- BRD-A31087826-001-01-7
- (3R,4aR,5S,6S,10S,10aR,10bS)-3-ethenyl-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-1-one
- 64657-20-1
- SR-05000002623
- DEACETYLFORSKOLIN
- (3R,4aR,5S,6S,10S,10aR,10bS)-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-3-vinyldodecahydro-1H-benzo[f]chromen-1-one
- 7-Desacetylforskolin
- SCHEMBL3130497
- CHEMBL486619
- AKOS027378860
- (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-dodecahydro-1H-naphtho[2,1-b]pyran-1-one
- Deacetylforskolin from Coleus forskohlii, >=98%
- HSCI1_000358
- (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-3-vinyldodecahydro-1H-benzo[f]chromen-1-one
-
- Inchi: InChI=1S/C20H32O6/c1-7-17(4)10-12(22)20(25)18(5)11(21)8-9-16(2,3)14(18)13(23)15(24)19(20,6)26-17/h7,11,13-15,21,23-25H,1,8-10H2,2-6H3/t11-,13-,14-,15-,17-,18-,19+,20-/m0/s1
- InChI-Schlüssel: WPDITXOBNLYZHH-KAACEJSMSA-N
- Lächelt: CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)O)C)O)C
Berechnete Eigenschaften
- Genaue Masse: 368.22000
- Monoisotopenmasse: 368.21988874g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 26
- Anzahl drehbarer Bindungen: 1
- Komplexität: 646
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 107Ų
- XLogP3: 0.4
Experimentelle Eigenschaften
- Dichte: 1.3±0.1 g/cm3
- Schmelzpunkt: 171-173°C
- Siedepunkt: 512.1±50.0 °C at 760 mmHg
- Flammpunkt: 174.8±23.6 °C
- Brechungsindex: 1.596
- PSA: 107.22000
- LogP: 0.94910
- Dampfdruck: 0.0±3.0 mmHg at 25°C
Desacetyl Forskolin Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- WGK Deutschland:3
- Code der Gefahrenkategorie: 21
- Sicherheitshinweise: S36
-
Identifizierung gefährlicher Stoffe:
- Risikophrasen:R21
- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Desacetyl Forskolin Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00EF44-1mg |
1ALPHA,6BETA,7BETA,9ALPHA-TETRAHYDROXY-8,13-EPOXY-LABD-14-EN-11-ONE |
64657-20-1 | ≥98% | 1mg |
$92.00 | 2024-04-22 | |
TRC | D281860-10mg |
Desacetyl Forskolin |
64657-20-1 | 10mg |
$ 230.00 | 2023-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-234516-1 mg |
Deacetylforskolin, |
64657-20-1 | 1mg |
¥331.00 | 2023-07-10 | ||
A2B Chem LLC | AG71972-1mg |
1ALPHA,6BETA,7BETA,9ALPHA-TETRAHYDROXY-8,13-EPOXY-LABD-14-EN-11-ONE |
64657-20-1 | ≥98% | 1mg |
$45.00 | 2024-04-19 | |
TRC | D281860-100mg |
Desacetyl Forskolin |
64657-20-1 | 100mg |
$ 1777.00 | 2023-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-234516-1mg |
Deacetylforskolin, |
64657-20-1 | 1mg |
¥331.00 | 2023-09-05 | ||
1PlusChem | 1P00EF44-5mg |
1ALPHA,6BETA,7BETA,9ALPHA-TETRAHYDROXY-8,13-EPOXY-LABD-14-EN-11-ONE |
64657-20-1 | ≥98% | 5mg |
$253.00 | 2024-04-22 | |
A2B Chem LLC | AG71972-5mg |
1ALPHA,6BETA,7BETA,9ALPHA-TETRAHYDROXY-8,13-EPOXY-LABD-14-EN-11-ONE |
64657-20-1 | ≥98% | 5mg |
$176.00 | 2024-04-19 |
Desacetyl Forskolin Verwandte Literatur
-
1. Forskolin and 7-deacetylforskolin: study of the reactivity behaviour towards different phosphorylating agentsBansi Lal,Ashok Kumar Gangopadhyay J. Chem. Soc. Perkin Trans. 1 1992 1993
-
2. Natural products as modulators of the cyclic-AMP pathway: evaluation and synthesis of lead compoundsSaumitra Sengupta,Goverdhan Mehta Org. Biomol. Chem. 2018 16 6372
-
J. R. Hanson Nat. Prod. Rep. 1992 9 139
-
Ponnam Devendar,Arigari Niranjana Kumar,M. S. Bethu,Amtul Zehra,R. Pamanji,J. Venkateswara Rao,Ashok Kumar Tiwari,Balasubramanian Sridhar,K. V. N. Satya Srinivas,J. Kotesh Kumar RSC Adv. 2015 5 93122
-
5. Index pages
64657-20-1 (Desacetyl Forskolin) Verwandte Produkte
- 1806346-99-5(Ethyl 4-cyano-3-mercapto-2-(trifluoromethyl)phenylacetate)
- 2172004-85-0(4-3-(hydroxymethyl)azetidin-3-yloxepan-4-ol)
- 1097018-19-3(methyl 2-(4-methoxyphenyl)-6-methylbenzoate)
- 2034591-15-4(5-{4-5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-ylpiperidine-1-carbonyl}-1,2-dihydropyridin-2-one)
- 941955-52-8(4-ethoxy-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide)
- 300674-04-8(ethyl 5-(carbamoylmethoxy)-2-methyl-1-benzofuran-3-carboxylate)
- 67277-32-1(1,1'-BIPHENYL, 2,3-DIFLUORO-)
- 626248-56-4(3-(2H-1,2,3-Triazol-2-yl)aniline)
- 2089573-24-8(Pyridine, 4-(azidomethyl)-5-bromo-2-methoxy-)
- 886902-68-7(N-(3-methoxyphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo3,4-bpyridine-5-carboxamide)
Empfohlene Lieferanten
atkchemica
(CAS:64657-20-1)Desacetyl Forskolin

Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung